Ethyl 4-(tert-butoxycarbonylamino)benzoate

Overview

Description

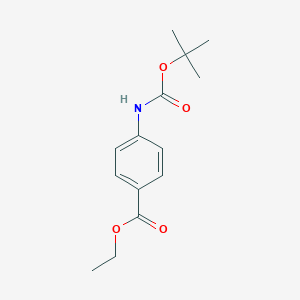

Ethyl 4-(tert-butoxycarbonylamino)benzoate is an organic compound with the molecular formula C14H19NO4. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties. The compound features an ethyl ester group and a tert-butoxycarbonyl (Boc) protected amino group attached to a benzoate ring, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(tert-butoxycarbonylamino)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoic acid with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino benzoic acid. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(tert-butoxycarbonylamino)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed under basic or acidic conditions to form the corresponding carboxylic acid.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for ester hydrolysis.

Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Deprotection: 4-aminobenzoic acid

Hydrolysis: 4-(tert-butoxycarbonylamino)benzoic acid

Coupling: Various biaryl compounds depending on the boronic acid used.

Scientific Research Applications

Ethyl 4-(tert-butoxycarbonylamino)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor in the synthesis of drugs and bioactive compounds.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-(tert-butoxycarbonylamino)benzoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Ethyl 4-(tert-butoxycarbonylamino)benzoate can be compared with other Boc-protected amino acids and esters:

Ethyl 4-(tert-butoxycarbonylamino)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.

Ethyl 4-(tert-butoxycarbonylamino)butanoate: Contains a butanoate group instead of a benzoate group.

tert-Butyloxycarbonyl-protected amino acids: A broad class of compounds used in peptide synthesis.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications .

Biological Activity

Ethyl 4-(tert-butoxycarbonylamino)benzoate, also known as Boc-4-aminomethylbenzoate, is an organic compound with the molecular formula C₁₅H₂₁NO₄ and a molecular weight of approximately 279.33 g/mol. The compound features a benzoate core, an ethyl ester group, and a tert-butoxycarbonyl (Boc) protected amino group. While specific biological activities of this compound are not extensively documented, its structural characteristics suggest potential applications in medicinal chemistry and organic synthesis.

The synthesis of this compound typically involves the reaction of 4-bromomethylbenzoate with tert-butyl carbamate in the presence of potassium carbonate as a base. This method allows for the selective introduction of the Boc protecting group, which can later be removed to yield active pharmaceutical ingredients.

Synthesis Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 4-bromomethylbenzoate, tert-butyl carbamate | Potassium carbonate as a base |

| 2 | Reaction mixture | Stirred at room temperature |

| 3 | Workup | Purification via recrystallization |

Potential Biological Applications

- Antimicrobial Activity : Compounds structurally related to this compound have shown promise in inhibiting bacterial growth, particularly against Mycobacterium tuberculosis. The ability to modify the Boc group can lead to derivatives with enhanced efficacy.

- Anticancer Properties : Similar benzoate derivatives have been explored for their role in cancer treatment, particularly through mechanisms involving apoptosis and cell cycle arrest. The structural features of this compound may contribute to such activities when appropriately modified.

- Drug Development : The compound serves as a versatile building block in organic synthesis, facilitating the development of new pharmaceuticals. Its reactivity allows it to be transformed into various active compounds that could target specific biological pathways.

Case Studies and Research Findings

Several studies highlight the potential of related compounds in drug discovery:

- Study on Polyketide Inhibitors : Research has focused on inhibitors targeting Mycobacterium tuberculosis using compounds that share structural similarities with this compound. These studies emphasize the importance of structural modifications in enhancing biological activity against resistant strains .

- Electrophilic Warheads in Drug Design : Research on electrophilic heterocycles has demonstrated their ability to induce ferroptosis, a form of regulated cell death. This approach has implications for designing new anticancer agents, suggesting that similar modifications could be applied to derivatives of this compound .

Properties

IUPAC Name |

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-5-18-12(16)10-6-8-11(9-7-10)15-13(17)19-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEPQGVLMATGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10548160 | |

| Record name | Ethyl 4-[(tert-butoxycarbonyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110969-44-3 | |

| Record name | Ethyl 4-[(tert-butoxycarbonyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.